2-(4-Chlorophenyl)oxazole-4-carbaldehyde is a heterocyclic compound characterized by its molecular formula CHClNO. This compound features an oxazole ring that is substituted with a 4-chlorophenyl group and an aldehyde functional group at the 4-position. It has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications as an intermediate in the synthesis of biologically active molecules and specialty chemicals.
The compound is classified under heterocyclic compounds, specifically within the oxazole family. It can be sourced from various chemical suppliers and is typically used in research settings for its reactivity and utility in synthetic pathways.
The synthesis of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde generally involves cyclization reactions of suitable precursors. A common method includes the reaction of 4-chlorobenzoyl chloride with glycine, followed by cyclization to form the oxazole ring. The introduction of the aldehyde group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction .
The molecular structure of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde consists of:
The compound's chemical structure can be represented as follows:
Key bond lengths and angles can be determined using X-ray crystallography techniques, which provide insights into its three-dimensional arrangement .
2-(4-Chlorophenyl)oxazole-4-carbaldehyde can undergo several types of chemical reactions:
The mechanism of action for 2-(4-Chlorophenyl)oxazole-4-carbaldehyde varies based on its application:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to characterize this compound further .
2-(4-Chlorophenyl)oxazole-4-carbaldehyde has several significant applications:
This compound's versatility underscores its importance in various scientific fields, making it a valuable subject for ongoing research and development.
Oxazole—a five-membered heteroaromatic ring featuring oxygen and nitrogen atoms separated by a carbon atom—serves as a "privileged scaffold" in drug design due to its versatile bioisosteric properties and balanced physicochemical profile. This moiety mimics peptide bonds or phenyl rings, enhancing target affinity while improving metabolic stability and membrane permeability [2] [7]. Over 20 FDA-approved drugs incorporate oxazole or its isomer isoxazole, including Tafamidis (transthyretin stabilizer for amyloidosis) and Oxaprozin (anti-inflammatory) [2]. The scaffold’s significance stems from three key attributes:
Table 1: FDA-Approved Drugs Containing Oxazole/Isoxazole Moieties [2] [10]
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Tafamidis | Transthyretin Amyloidosis | Transthyretin Stabilizer |
Oxaprozin | Anti-inflammatory | COX-2 Inhibitor |
Sulfisoxazole | Antibacterial | Dihydropteroate Synthase |
Valdecoxib | Analgesic | COX-2 Inhibitor |
Leflunomide | Antirheumatic | Dihydroorotate Dehydrogenase |
The strategic placement of 4-chlorophenyl at the C2 position and an aldehyde at C4 of the oxazole ring in 2-(4-Chlorophenyl)oxazole-4-carbaldehyde significantly influences its reactivity and pharmacological potential:
Table 2: Bioactivity Comparison of Oxazole Substituents [5] [6]
Substituent Position | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory (AQP4 IC₅₀, µM) | Synthetic Reactivity |
---|---|---|---|
4-Chlorophenyl (C2) | 32–64 (E. coli) | 18.0 | High electrophilicity |
3-Chlorophenyl (C2) | 45–90 (E. coli) | 24.5 | Moderate electrophilicity |
Methyl ester (C4) | 64–128 (E. coli) | 25.0 | Low reactivity |
Isoxazoles (with adjacent O and N atoms) exhibit distinct pharmacological and physicochemical profiles compared to 1,3-oxazoles:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0